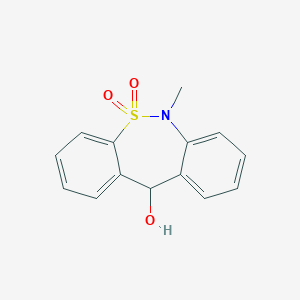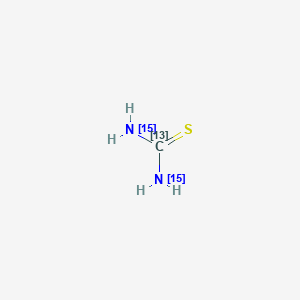
Desmethylthiosildenafil
Übersicht
Beschreibung
Desmethyl Thiosildenafil, also known as Desmethyl Thiosildenafil, is a useful research compound. Its molecular formula is C21H28N6O3S2 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Desmethyl Thiosildenafil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desmethyl Thiosildenafil including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Epigenetische Toxikologische Mechanismen
Desmethylthiosildenafil, ein Metabolit von Sildenafil, wurde auf seine möglichen epigenetischen toxikologischen Mechanismen untersucht . Mehrere Studien haben gezeigt, dass es die epigenetischen Markierungen auf der DNA verändern kann, was möglicherweise zu Veränderungen der Genexpression und des Zellverhaltens führt . Dies könnte weitreichende Auswirkungen auf die menschliche Gesundheit und Entwicklung haben .
Umweltbelastung
Es besteht Bedarf an mehr Wissen über die Umweltbelastung von this compound . Wenn es in die Umwelt gelangen und sich in Organismen anreichern würde, könnte es möglicherweise normale Stoffwechselprozesse stören und unbeabsichtigte Auswirkungen haben .
Quantifizierung im menschlichen Plasma
this compound kann im menschlichen Plasma mithilfe von Flüssigchromatographie-Tandem-Massenspektrometrie (LC–MS/MS) quantifiziert werden . Dieses Verfahren dient der gleichzeitigen Quantifizierung von Sildenafil und seinem Metaboliten this compound .
Bioäquivalenzstudie
Das LC–MS/MS-Verfahren wurde in einer Bioäquivalenzstudie angewendet, die entscheidend ist, um festzustellen, ob verschiedene Formulierungen eines Arzneimittels die gleiche biologische Wirkung haben .
Arzneimittelstoffwechselstudie
this compound, als Metabolit von Sildenafil, kann in Arzneimittelstoffwechselstudien verwendet werden. Das Verständnis, wie Sildenafil zu this compound metabolisiert wird, kann Einblicke in die Pharmakokinetik des Arzneimittels liefern .
Potenzielle therapeutische Anwendungen
Obwohl die therapeutischen Anwendungen von this compound noch nicht vollständig geklärt sind, deutet die Tatsache, dass es ein Metabolit von Sildenafil ist, einem Medikament zur Behandlung von erektiler Dysfunktion (ED), auf potenzielle therapeutische Anwendungen hin. Weitere Forschung ist erforderlich, um diese Möglichkeiten zu erforschen <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1
Wirkmechanismus
Target of Action
Desmethyl Thiosildenafil, like its parent compound Sildenafil, primarily targets the phosphodiesterase type 5 (PDE5) enzymes . These enzymes play a crucial role in regulating blood flow by breaking down cyclic guanosine monophosphate (cGMP), a substance that relaxes smooth muscles and widens blood vessels .
Mode of Action
Desmethyl Thiosildenafil works by inhibiting the PDE5 enzymes , thereby preventing the breakdown of cGMP . This leads to an increase in cGMP levels, resulting in smooth muscle relaxation and increased blood flow .
Biochemical Pathways
The primary biochemical pathway affected by Desmethyl Thiosildenafil is the NO/cGMP pathway . During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum. NO then activates the enzyme guanylate cyclase, which results in increased levels of cGMP, producing smooth muscle relaxation and inflow of blood to the corpus cavernosum . By inhibiting PDE5, Desmethyl Thiosildenafil enhances the effect of NO, leading to increased levels of cGMP and thus promoting penile erection .
Pharmacokinetics
Desmethyl Thiosildenafil is metabolized in the liver via the CYP3A4 (major) and CYP2C9 (minor route) enzymes . The metabolite is eliminated with long terminal half-lives, reflecting slow release from tissues such as the lung and spleen . The maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and minimum plasma concentration (Cmin) were approximately dose proportional .
Result of Action
The primary result of Desmethyl Thiosildenafil’s action is the facilitation of penile erection in response to sexual stimulation . By inhibiting PDE5 and increasing cGMP levels, it promotes smooth muscle relaxation and blood inflow to the corpus cavernosum . This leads to an erection sufficient for sexual activity .
Action Environment
Desmethyl Thiosildenafil is primarily eliminated from the body via urine and feces, and therefore can potentially enter the environment through wastewater discharges . In wastewater treatment plants, some of the metabolite may be removed through biological or chemical processes, while some may persist and be discharged into surface waters . If Desmethyl Thiosildenafil were to accumulate in organisms, it could potentially disrupt normal metabolic processes and have unintended effects . More research is needed to fully understand the environmental fate and potential impacts of Desmethyl Thiosildenafil .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3S2/c1-4-6-16-18-19(26(3)25-16)21(31)24-20(23-18)15-13-14(7-8-17(15)30-5-2)32(28,29)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDTWBKYCKLNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436111 | |
| Record name | Desmethyl Thiosildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479073-86-4 | |
| Record name | Desmethylthiosildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethyl Thiosildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLTHIOSILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR6TSW7UDN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)












